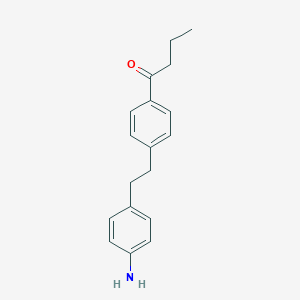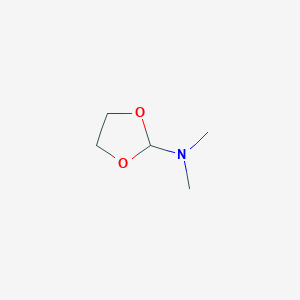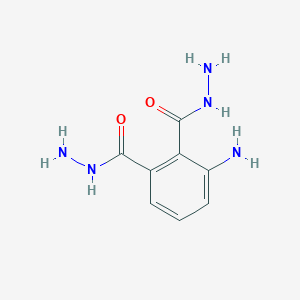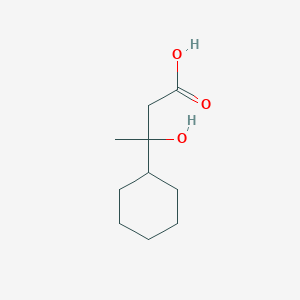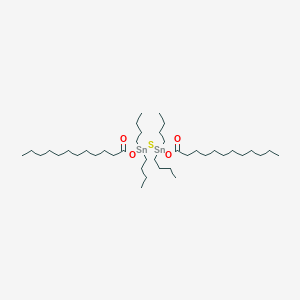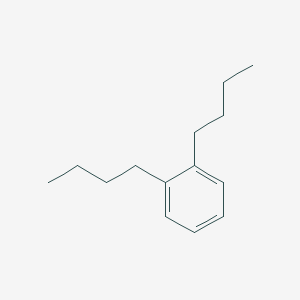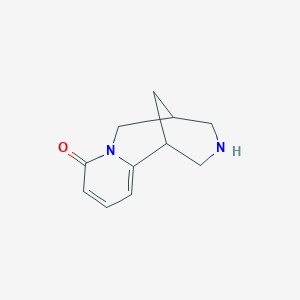
(-)-槐果碱
描述
LSM-22634 is an alkaloid.
作用机制
Cytisine is an agonist of the cholinoreceptors in the vegetative ganglia and belongs to the group of the gangliostimulating drugs. It excites the nicotine-sensitive cholinoreceptors of the postsynaptic membranes in the vegetative ganglia, chromaffin cells in the molecular part of the suprarenal gland and sinocarotid reflexogenic zone, which results in excitation of the respiratory center, predominantly through the reflexes, simulation of adrenaline release by the medullar part of the suprarenal glands and a rise in the blood pressure. After its absorption in the gastrointestinal tract, cytisine plays the part of a nicotine-substitute substance which decreases the period of interaction between nicotine and the corresponding receptors. This in turn leads to a gradual decrease and interruption of the smokers' psychic and physical nicotine dependence.
A family of genes has been identified that encodes subunits of nicotinic acetylcholine receptors (nAChRs) and is expressed in the nervous system. Functional neuronal nAChRs can be expressed in Xenopus oocytes by injection of RNA encoding 1 of 2 different beta-subunits (beta 2, beta 4) in pairwise combination with RNA encoding 1 of 3 different alpha-subunits (alpha 2, alpha 3, alpha 4). We examined the sensitivity of these 6 different alpha- beta-subunit combinations to the nicotinic agonists ACh, nicotine, cytisine, and 1,1-dimethyl-4-phenylpiperazinium (DMPP). Each subunit combination displayed a distinct pattern of sensitivity to these 4 agonists. The alpha 2 beta 2 combination was 5-fold more sensitive to nicotine than to acetylcholine, while the alpha 3 beta 2 combination was 17-fold less sensitive to nicotine than to ACh, and the alpha 3 beta 4 combination was equally sensitive to both nicotine and ACh. nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 2 were 14-100-fold less sensitive to cytisine than to ACh. In contrast, nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 4 were 3-17-fold more sensitive to cytisine than to ACh. The alpha 2 beta 2, alpha 3 beta 2, and alpha 3 beta 4 combinations were each equally sensitive to DMPP and ACh, while the alpha 2 beta 4, alpha 4 beta 2, and alpha 4 beta 4 combinations were 4-24-fold less sensitive to DMPP than to ACh. We also demonstrated that these differences are neither a consequence of variation in the relative amounts of RNA injected nor an artifact of oocyte expression. The oocyte system can accurately express ligand-gated ion channels because mouse muscle nAChRs expressed in oocytes display pharmacological properties similar to those reported for these receptors expressed on BC3H-1 cells. We conclude that both the alpha- and the beta-subunits contribute to the pharmacological characteristics of neuronal nAChRs.
Neuronal nicotinic acetylcholine receptors subserve predominantly modulatory roles in the brain, making them attractive therapeutic targets. Natural products provide key leads in the quest for nicotinic receptor subtype-selective compounds. Cytisine, found in Leguminosae spp., binds with high affinity to alpha4beta2* nicotinic receptors. We have compared the effect of C3 and C5 halogenation of cytisine and methylcytisine (MCy) on their interaction with native rat nicotinic receptors. 3-Bromocytisine (3-BrCy) and 3-iodocytisine (3-ICy) exhibited increased binding affinity (especially at alpha7 nicotinic receptors; Ki approximately 0.1 microM) and functional potency, whereas C5-halogenation was detrimental. 3-BrCy and 3-ICy were more potent than cytisine at evoking (3)H dopamine release from striatal slices (EC50 approximately 11 nM), (3)H noradrenaline release from hippocampal slices (EC50 approximately 250 nM), increases in intracellular Ca2+ in PC12 cells and inward currents in Xenopus oocytes expressing human alpha3beta4 nicotinic receptor (EC50 approximately 2 microM). These compounds were also more efficacious than cytisine. C3-halogenation of cytisine is proposed to stabilize the open conformation of the nicotinic receptor but does not enhance subtype selectivity.
Cytisine, a partial agonist that binds with high affinity to the alpha4beta2 nicotinic acetylcholine receptor...
Although many kinds of nicotinic acetylcholine receptor (nAChR) subtypes have been reported in the neuronal tissues, subtype differences in the nAChR-mediated intracellular signaling remains obscure. Using nAChR agonists and antagonists, the involvement of nAChRs in extracellular signal-regulated protein kinase (ERK) phosphorylation in PC12h cells was investigated. Cytisine and nicotine induced the phosphorylation of ERKs in a dose-dependent manner, whereas RJR-2403 had no effect. Cytisine, but not RJR-2403, also induced phosphorylation of CREB. Mecamylamine, dextromethorphan and 18-methoxycoronaridine inhibited nicotine-induced ERK phosphorylation with much higher affinity than dihydro-beta-erythroidine and alpha-conotoxin MII. ...
As previously reported ... the nicotine-like alkaloid cytisine is relatively ineffective in evoking current responses from nicotinic receptors containing the beta 2 subunit. In these experiments, the responses of alpha 4 beta 2- and alpha 3 beta 2-injected oocytes to the application of 1 mM cytisine were only 14.7 +/- 4% and 2.5 +/- 0.8% of the responses to 1 mM acetylcholine (ACh), respectively. Concentration-response relationships for ACh were examined in the presence and absence of cytisine. Although cytisine was relatively ineffective in stimulating current, the coapplication of cytisine and ACh reduced the responses to ACh. For alpha 4 beta 2 receptors, 3 microM cytisine shifted the dose-response curve for ACh to the right, resulting in a 60-fold increase in the apparent EC50 for ACh. For alpha 3 beta 2 receptors, 30 microM cytisine shifted the apparent EC50 for ACh from approximately 150 uM to 1 mM. Although the efficacy of cytisine for alpha 3 beta 2 receptors was very low, cytisine could effectively inhibit the responses of these receptors, with an IC50 of approximately 10 uM. The efficacy of cytisine for alpha 4 beta 2 receptors was greater than that for alpha 3 beta 2 receptors, and it was possible to evaluate the partial agonist properties of cytisine for these receptors. Although the EC50 of cytisine for stimulating current through alpha 4 beta 2 receptors was about 1 uM, concentrations of cytisine as low as 20 nM were able to inhibit 50% of the response to 1 uM ACh. The inhibitory effects of cytisine were reversible over a period of 5 min. Our analysis suggests that cytisine is a true partial agonist for beta 2-containing ACh receptors and as such can inhibit the response of these receptors to ACh through a competitive mechanism. In the case of alpha 4 beta 2 receptors cytisine binds with high apparent affinity and low efficacy to a site shared with ACh, and for alpha 3 beta 2 receptors both the apparent affinity and efficacy of cytisine are relatively low.
The nicotine in tobacco is thought to modulate neuronal systems regulating mood. Moreover, it appears possible that blockade rather than activation of beta2-containing (beta2*) nicotinic acetylcholine receptors (nAChRs) may lead to antidepressant-like effects. /Investigators/ used cytisine, a partial agonist of alpha4/beta2*nAChRs and a full agonist at alpha3/beta4*nAChRs, in several tests of antidepressant efficacy. Further, /the authors/ used c-fos expression to identify potential neurobiological correlates of the antidepressant-like effects of cytisine. Cytisine had antidepressant-like effects in several animal models of antidepressant efficacy. In addition, immunohistochemical analyses indicated that cytisine could reduce c-fos immunoreactivity in the basolateral amygdala by approximately 50%. These data show that cytisine acts like classical antidepressants in rodent models of antidepressant efficacy. In addition, cytisine's ability to block alpha4/beta2*nAChRs may be responsible for its antidepressant-like properties, and these may be mediated through a reduction of neuronal activity in the basolateral amygdala. ...
科学研究应用
药理学:戒烟辅助剂
(-)-槐果碱: 已被用作戒烟辅助剂。它作用于大脑的尼古丁受体,减轻尼古丁戒断症状的严重程度。 临床试验表明,它在帮助个人戒烟方面有效,因为它模拟尼古丁的作用,从而减少与戒烟相关的渴望和戒断症状 .
神经科学:神经保护剂
神经科学研究探索了(-)-槐果碱 的潜在神经保护特性。它可能保护神经元免受阿尔茨海默病和帕金森病等神经退行性疾病造成的损害。 研究表明,(-)-槐果碱可以调节神经递质的释放,这对于治疗这些疾病可能是有益的 .
生物化学:酶抑制
在生物化学中,(-)-槐果碱 已被研究其作为酶抑制剂的作用。 它有可能通过抑制特定酶来影响代谢途径,这可能导致开发治疗代谢紊乱的新疗法 .
分子生物学:基因表达调节
(-)-槐果碱: 正在被研究其调节基因表达的能力。 这种应用在癌症研究中尤其重要,在癌症研究中,改变某些基因的表达可以减缓或阻止癌细胞的进展 .
治疗用途:抗炎特性
从治疗的角度来看,(-)-槐果碱 正在被研究其抗炎特性。 它可能被用于治疗慢性炎症性疾病,为开发抗炎药物提供新的途径 .
临床试验:成瘾治疗
(-)-槐果碱: 目前正在进行临床试验,以评估其在治疗各种成瘾方面的疗效。 它的药理学特征表明它可以作为一种有效的治疗方法,用于治疗除尼古丁以外的成瘾,如酒精或阿片类药物依赖 .
属性
IUPAC Name |
7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJTVLIZGCUXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274727 | |
| Record name | (±)-Cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15191-27-2 | |
| Record name | 1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15191-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of cytisine?
A1: Cytisine acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs). [, , , , , , , , ] It exhibits a higher binding affinity to these receptors compared to nicotine. [, , ]
Q2: How does cytisine's partial agonism at α4β2 nAChRs contribute to its effects on smoking cessation?
A2: Cytisine's partial agonism allows it to compete with nicotine for binding sites on α4β2 nAChRs, leading to reduced nicotine binding and subsequent dopamine release. This, in turn, diminishes the rewarding and reinforcing effects of nicotine. [, , ]
Q3: Does cytisine interact with other nicotinic acetylcholine receptor subtypes?
A3: Yes, cytisine also demonstrates activity at other nAChR subtypes. It acts as a full agonist at α7 nAChRs [, , ] and β4*-containing receptors. []
Q4: What are the downstream effects of cytisine binding to nicotinic acetylcholine receptors in the context of smoking cessation?
A4: By interacting with nAChRs, cytisine helps to alleviate nicotine withdrawal symptoms and reduce the craving for cigarettes. [, , , , , , , ] This effect is attributed to its ability to partially mimic nicotine's action while simultaneously blocking the full effects of nicotine.
Q5: What is the molecular formula and weight of cytisine?
A5: The molecular formula of cytisine is C11H14N2O, and its molecular weight is 190.24 g/mol. [, , , , , ]
Q6: What spectroscopic techniques have been used to characterize cytisine?
A6: Various spectroscopic techniques have been employed to characterize cytisine, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, circular dichroism (CD) spectroscopy, electron ionization mass spectrometry (EI-MS) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). [, , , , , , ]
Q7: Have computational methods been applied to study cytisine and its derivatives?
A7: Yes, quantum-chemical calculations have been used to study the thermodynamic stability, reactivity and potential biological activity of cytisine derivatives. [] These calculations help to understand structure-activity relationships and identify promising candidates for further development.
Q8: Have any quantitative structure-activity relationship (QSAR) models been developed for cytisine derivatives?
A8: Yes, virtual screening tools, such as PASS (Prediction of Activity Spectra for Substances), have been used to predict the biological activity of cytisine derivatives. [] These models help to prioritize compounds for further experimental evaluation.
Q9: How does modification of the cytisine structure impact its activity and selectivity for different nicotinic acetylcholine receptor subtypes?
A9: Studies on cytisine derivatives have shown that introducing substituents at various positions of the cytisine scaffold can alter its binding affinity and selectivity for different nAChR subtypes. For instance, modifications at the alicyclic nitrogen (position 3) or positions 9 and 11 of the pyridone ring can influence its pharmacological profile. []
Q10: What is the primary route of cytisine administration in smoking cessation studies?
A10: Cytisine is typically administered orally in smoking cessation trials. [, , , , , , , , , , , , , , , , , , ]
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of cytisine?
A11: Cytisine is well-absorbed after oral administration and exhibits high systemic bioavailability. [, ] It is primarily cleared by the kidneys, with minimal metabolism observed. [] Studies in rabbits have demonstrated rapid but incomplete absorption following oral administration. [] Its plasma half-life is approximately 4.8 hours. []
Q12: What in vivo models have been used to study the effects of cytisine?
A12: Cytisine has been investigated in various animal models, including rodent models of Parkinson's disease, temporal lobe epilepsy, and osteoporosis. [, , ] These models help to elucidate its potential therapeutic applications beyond smoking cessation.
Q13: Have there been any clinical trials evaluating the efficacy of cytisine for smoking cessation?
A13: Yes, numerous clinical trials have been conducted to evaluate the efficacy of cytisine for smoking cessation. [, , , , , , , , , , , , , , , ] Meta-analyses of these trials indicate that cytisine is more effective than placebo in promoting smoking abstinence. [, , , , , , , , ]
Q14: How does cytisine compare to other smoking cessation medications, such as varenicline and nicotine replacement therapy (NRT)?
A14: Clinical trials have shown that cytisine is more effective than placebo and NRT in promoting smoking cessation. [, , , , , , , , ] While direct comparison trials with varenicline have shown mixed results, cytisine generally demonstrates comparable efficacy with potentially fewer adverse effects. [, , , , , , ]
Q15: What are the potential advantages of cytisine over other smoking cessation medications?
A15: Cytisine offers several potential advantages, including its low cost, natural plant-based origin, and potentially favorable adverse effect profile compared to some other smoking cessation therapies. [, , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




